molecular formula C24H18N2O7 B163786 4,5-Diaminofluorescein diacetate CAS No. 205391-02-2

4,5-Diaminofluorescein diacetate

Cat. No. B163786
Key on ui cas rn: 205391-02-2
M. Wt: 446.4 g/mol
InChI Key: PTSUYDXEEKDBQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05874590

Procedure details

DAF-2 obtained in Example 4 was dissolved in acetonitrile containing cesium carbonate, and the solution was added with 1 equivalent of acetic anhydride and stirred at room temperature for one hour. After evaporating the solvent under reduced pressure, the residue was purified by silica gel column chromatography to obtain DAF-2 DA.
Name
DAF-2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][C:4]2[O:8][C:9]3[CH:26]=[C:25]([OH:27])[CH:24]=[CH:23][C:10]=3[C:11]3([O:20][C:18](=[O:19])[C:17]4[C:12]3=[CH:13][C:14]([NH2:22])=[C:15]([NH2:21])[CH:16]=4)[C:3]=2[CH:2]=1.[C:28](=[O:31])([O-])[O-].[Cs+].[Cs+].[C:34](OC(=O)C)(=[O:36])[CH3:35].[C:41](#N)C>>[CH3:35][C:34]([O:7][C:6]1[CH:1]=[CH:2][C:3]2[C:11]3([O:20][C:18](=[O:19])[C:17]4[C:12]3=[CH:13][C:14]([NH2:22])=[C:15]([NH2:21])[CH:16]=4)[C:10]3[CH:23]=[CH:24][C:25]([O:27][C:28]([CH3:41])=[O:31])=[CH:26][C:9]=3[O:8][C:4]=2[CH:5]=1)=[O:36] |f:1.2.3|

Inputs

Step One
Name
DAF-2
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1O)OC3=C(C24C5=CC(=C(C=C5C(=O)O4)N)N)C=CC(=C3)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Two
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporating the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC(=C(C=C5C(=O)O3)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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